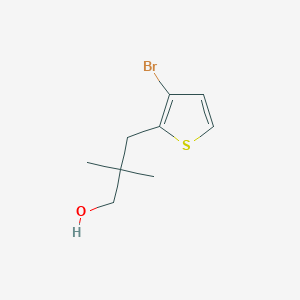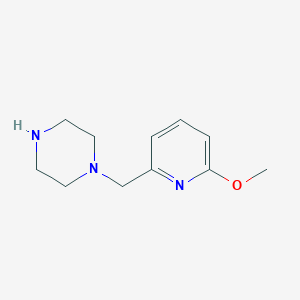
2-Aminoheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoheptan-1-ol is an organic compound with the molecular formula C7H17NO. It is a derivative of heptane, where an amino group (-NH2) and a hydroxyl group (-OH) are attached to the first carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Aminoheptan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 2-nitroheptan-1-ol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of heptanal with ammonia and hydrogen in the presence of a nickel catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of 2-nitroheptan-1-ol. This process is carried out under high pressure and temperature to ensure complete reduction of the nitro group to an amino group.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4) is commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst is used for reduction reactions.
Substitution: Thionyl chloride (SOCl2) is used for substitution reactions involving the hydroxyl group.
Major Products Formed
Oxidation: 2-Ketoheptan-1-ol or 2-Heptanal.
Reduction: 2-Aminoheptane.
Substitution: 2-Chloroheptan-1-ol.
Applications De Recherche Scientifique
2-Aminoheptan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Aminoheptan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting or activating their function. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoheptane: Similar structure but lacks the hydroxyl group.
2-Amino-6-methylheptane: Similar structure with an additional methyl group.
Heptylamine: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Aminoheptan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C7H17NO |
|---|---|
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
2-aminoheptan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-2-3-4-5-7(8)6-9/h7,9H,2-6,8H2,1H3 |
Clé InChI |
PKGKENZMQLXYCF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13554359.png)
![6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13554361.png)



![2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol](/img/structure/B13554373.png)




![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)


![methyl3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13554429.png)
